![molecular formula C14H9F3N2 B1459734 2-(6-(2-(Trifluoromethyl)phenyl)pyridin-2-yl)acetonitrile CAS No. 1261479-61-1](/img/structure/B1459734.png)
2-(6-(2-(Trifluoromethyl)phenyl)pyridin-2-yl)acetonitrile
Overview
Description
2-(6-(2-(Trifluoromethyl)phenyl)pyridin-2-yl)acetonitrile is a chemical compound with the molecular formula C14H9F3N2 . It is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .
Molecular Structure Analysis
The molecular structure of 2-(6-(2-(Trifluoromethyl)phenyl)pyridin-2-yl)acetonitrile comprises a pyridine ring attached to a phenyl ring via a trifluoromethyl group . The InChI representation of the molecule isInChI=1S/C14H8F4N2/c15-10-6-4-9 (5-7-10)11 (8-19)12-2-1-3-13 (20-12)14 (16,17)18/h1-7,11H
. Physical And Chemical Properties Analysis
The compound has a molecular weight of 280.22 g/mol . It has a topological polar surface area of 36.7 Ų and a complexity of 365 . The compound has no hydrogen bond donors, six hydrogen bond acceptors, and two rotatable bonds . The exact mass and monoisotopic mass of the compound are both 280.06236091 g/mol .Scientific Research Applications
Pharmaceutical Applications
The trifluoromethyl group, which is present in this compound, is a common feature in many FDA-approved drugs . This group can enhance the pharmacological activities of the compounds, making them more effective as therapeutic agents .
Anti-Fibrosis Activity
Compounds with a pyrimidine moiety, such as “2-(6-(2-(Trifluoromethyl)phenyl)pyridin-2-yl)acetonitrile”, have been found to exhibit anti-fibrotic activities . They can inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium in vitro .
Synthesis of Aminopyridines
This compound can be used as a reactant for the preparation of aminopyridines via amination reactions . Aminopyridines are important intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Ligand for Catalytic Reactions
“2-(6-(2-(Trifluoromethyl)phenyl)pyridin-2-yl)acetonitrile” can act as a catalytic ligand for certain chemical reactions . For instance, it can be used in the regioselective preparation of tetramethylbiphenyls via aerobic oxidative coupling of xylene catalyzed by palladium .
Raw Material in Organic Synthesis
This compound is an important raw material and intermediate used in organic synthesis . It can be used in the synthesis of various complex organic molecules.
Use in Agrochemicals
The compound can also be used in the field of agrochemicals . The trifluoromethyl group can enhance the biological activity of agrochemicals, making them more effective in protecting crops from pests and diseases.
Future Directions
properties
IUPAC Name |
2-[6-[2-(trifluoromethyl)phenyl]pyridin-2-yl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2/c15-14(16,17)12-6-2-1-5-11(12)13-7-3-4-10(19-13)8-9-18/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJYPWVLIMBDQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC(=N2)CC#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-(2-(Trifluoromethyl)phenyl)pyridin-2-yl)acetonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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